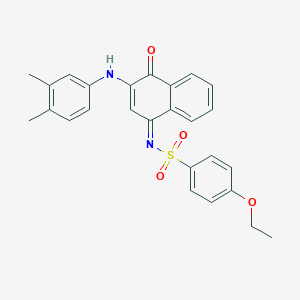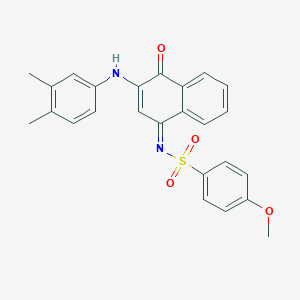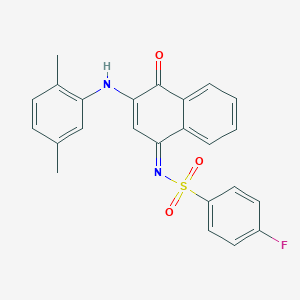![molecular formula C23H25NO7S B281397 Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281397.png)
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as Sulfonyl benzofuran carboxylic acid, and it has been found to have several biochemical and physiological effects on the human body.
Mécanisme D'action
The mechanism of action of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several biochemical and physiological effects on the human body. For example, it has been found to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may help to protect against cellular damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. For example, it is a highly specific inhibitor of COX-2, which makes it useful for studying the role of this enzyme in various biological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the use of this compound as a tool for studying the role of COX-2 in various biological processes. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps and requires the use of specialized equipment. The most common method of synthesis involves the reaction of 5-hydroxy-2-methylbenzoic acid with butyric anhydride, followed by the addition of 4-ethoxybenzenesulfonyl chloride. The final step involves the esterification of the resulting compound with methanol.
Applications De Recherche Scientifique
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in scientific research applications. This compound has been found to have several properties that make it useful in the study of various biological processes. For example, it has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
Formule moléculaire |
C23H25NO7S |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
methyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(10-12-18)30-6-2)16-8-13-20-19(14-16)22(15(3)31-20)23(26)29-4/h8-14H,5-7H2,1-4H3 |
Clé InChI |
INMWIRLYOWRBDQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)

![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)